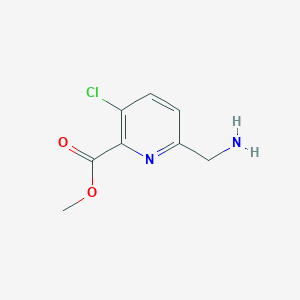

Methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate

Description

Properties

Molecular Formula |

C8H9ClN2O2 |

|---|---|

Molecular Weight |

200.62 g/mol |

IUPAC Name |

methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate |

InChI |

InChI=1S/C8H9ClN2O2/c1-13-8(12)7-6(9)3-2-5(4-10)11-7/h2-3H,4,10H2,1H3 |

InChI Key |

AKNPZXQJRAYDON-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)CN)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis often starts from halogenated pyridine derivatives such as 2,6-dichloropyridine or 3,6-dichloropyridine-2-carboxylic acid, which are commercially available or easily prepared. For example, 4-amino-3,6-dichloropyridine-2-carboxylic acid is a common precursor for esterification and subsequent functionalization steps.

Esterification via Acyl Chloride Intermediate

A common and effective method for preparing the methyl ester involves converting the carboxylic acid to its acyl chloride using thionyl chloride (SOCl2) in methanol, followed by esterification:

- 4-amino-3,6-dichloropyridine-2-carboxylic acid is dissolved in methanol.

- Thionyl chloride is added dropwise at 60°C.

- The reaction mixture is stirred for approximately 7 hours until completion (monitored by TLC).

- The solvent is evaporated under reduced pressure.

- The pH is adjusted to 9 using dilute ammonia at low temperature (-5 to 0°C), precipitating the methyl ester as a solid.

- The product is filtered, washed, and dried to yield the methyl ester in high yield (approximately 89-93%) with good purity.

This method is favored for its simplicity, high yield, and mild reaction conditions.

Nucleophilic Substitution for Aminomethylation

The introduction of the aminomethyl group at the 6-position typically involves nucleophilic substitution of a chlorine atom on the pyridine ring with an amine nucleophile:

- Starting from methyl 3-chloro-6-chloromethylpyridine-2-carboxylate or related dichloropyridine esters.

- Treatment with an appropriate amine (e.g., methylamine or benzylmethylamine) under controlled conditions promotes regioselective substitution at the 6-position.

- The reaction conditions are optimized to favor substitution at the 6-chloromethyl site over other positions, often using excess amine or specific solvents.

- Subsequent workup and purification yield methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate.

Alternative Synthetic Routes

Other routes include:

- Conversion of trifluoromethyl groups to methoxycarbonyl groups on the pyridine ring, followed by nucleophilic substitution with amines.

- Use of acyl chloride intermediates reacting with aminopyridines to form monoamide derivatives, which can be further functionalized to the target compound.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

- Regioselectivity : The nucleophilic substitution reactions show high regioselectivity (>98:2) favoring substitution at the 6-position of the pyridine ring, critical for the target compound's structure.

- Yield Optimization : Use of excess nucleophile and controlled reaction temperatures improves yield and purity.

- Functional Group Tolerance : The esterification and substitution steps tolerate amino and chloro substituents without significant side reactions, enabling multi-step synthesis without protective groups.

- Scalability : The described methods have been successfully scaled to multi-kilogram quantities without loss of yield or purity, demonstrating practical applicability in industrial settings.

- Purification : Products are typically purified by crystallization or column chromatography, with crystallization preferred for large-scale operations due to cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The nitro group can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate is a pyridine derivative featuring a methyl ester group, an aminomethyl group, and a chlorine atom attached to the pyridine ring. It has a molecular formula of and a molecular weight of approximately 237.08 g/mol. This compound is valuable in both synthetic and biological chemistry due to its structure, which allows for a variety of chemical interactions.

Scientific Research Applications

- General Application: this compound is utilized as a building block in the synthesis of complex organic molecules.

- Medicinal Chemistry: Given its unique structural features, this compound has potential applications in medicinal chemistry as a scaffold for drug development. It can be used to synthesize more complex molecules with desirable pharmacological properties.

- Agrochemicals: It may also be utilized in agrochemical formulations because of its potential biological activities.

Research into the biological activity of this compound suggests potential therapeutic applications. Its derivatives have been investigated for various biological activities.

- Antimicrobial Activity: Some derivatives exhibit activity against bacterial strains.

- Anti-inflammatory Effects: Pyrimidine derivatives with pyridine skeletons or chloromethyl groups have demonstrated anti-inflammatory activity . They can suppress COX-2 mRNA expressions .

Related Compounds

Other pyridine derivatives and pyrimidine derivatives have shown diverse biological activities.

- Antimicrobial Activity: Many pyridine compounds have demonstrated antimicrobial activity against a range of bacterial and fungal species . Compounds with alkyl chains of C12–C16 possessed the best antimicrobial activity of all .

- Anti-inflammatory Activity: Pyrimidine derivatives have shown anti-inflammatory effects by suppressing COX-2 activity and reducing iNOS and COX-2 mRNA expressions . The presence of electron-releasing substituents such as pyridine and chloromethyl groups on the pyrimidine skeleton can enhance anti-inflammatory activity .

Mechanism of Action

The mechanism of action of Methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiating feature is the combination of chloro, aminomethyl, and ester groups on the pyridine ring. Below is a comparative analysis with analogs from the evidence:

Table 1: Structural and Functional Comparison

*Calculated based on formula C8H9ClN2O2.

Key Observations:

Substituent Effects: Chloro vs. Aminomethyl vs. Amino: The aminomethyl group (–CH2NH2) in the target compound enhances flexibility and solubility in polar solvents compared to rigid amino (–NH2) groups . Ester vs. Carboxylic Acid: The methyl ester (–COOCH3) improves lipid solubility and stability under acidic conditions relative to carboxylic acids (–COOH), making it preferable for prodrug designs .

Biological Relevance: The aminomethyl group enables direct conjugation with carboxylic acids (e.g., in peptide coupling), a feature less accessible in brominated or non-aminated analogs . Thiophene derivatives (e.g., Methyl 3-chloro-6-methoxybenzo[b]thiophene-2-carboxylate) exhibit distinct electronic properties due to the sulfur atom, limiting direct comparison with pyridine-based compounds .

Research and Application Gaps

- Structural Studies : Crystallographic data using programs like SHELXL () could elucidate conformational preferences and intermolecular interactions .

Biological Activity

Methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate is a pyridine derivative notable for its diverse biological activities. This compound features a unique combination of functional groups, including a methyl ester, an aminomethyl group, and a chlorine atom, which contribute to its reactivity and potential therapeutic applications. This article reviews its biological activities, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 237.08 g/mol

- Key Functional Groups :

- Methyl ester

- Aminomethyl group

- Chlorine atom

The structure allows for various chemical interactions, making it valuable in both synthetic and biological chemistry contexts.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. The following table summarizes its activity against selected microorganisms:

| Microorganism | Activity Level | Reference |

|---|---|---|

| Escherichia coli | Moderate | |

| Staphylococcus aureus | High (including MRSA) | |

| Klebsiella pneumoniae | Moderate | |

| Candida albicans | Low |

The compound's derivatives have shown varying degrees of efficacy, suggesting that modifications to the structure can enhance antimicrobial activity. For instance, compounds with longer alkyl chains demonstrated improved efficacy against Gram-positive bacteria .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory pathway. The following data illustrates its potency compared to standard anti-inflammatory drugs:

These findings suggest that the compound could serve as a potential lead for developing new anti-inflammatory agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties, particularly in targeting c-KIT positive gastrointestinal stromal tumors (GIST). The following table summarizes the IC50 values of related derivatives:

Studies indicate that these compounds induce apoptosis and inhibit cell proliferation by blocking c-KIT signaling pathways, presenting a promising avenue for cancer therapy .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various derivatives of this compound against clinical isolates of Staphylococcus aureus. Results indicated that certain derivatives exhibited synergistic effects when combined with traditional antibiotics, enhancing their overall efficacy against resistant strains .

- Anti-inflammatory Mechanism Investigation : Research focusing on the anti-inflammatory effects revealed that this compound significantly reduced levels of pro-inflammatory cytokines in animal models of arthritis, suggesting its potential as a therapeutic agent for inflammatory diseases .

- Anticancer Activity Assessment : In vitro tests showed that this compound could effectively inhibit the growth of GIST cells through mechanisms involving apoptosis induction and cell cycle arrest, making it a candidate for further development in targeted cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.